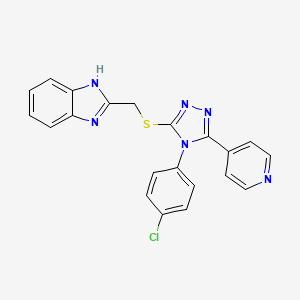

1H-Benzimidazol-2-ylmethyl 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide

Description

The compound 1H-Benzimidazol-2-ylmethyl 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide is a heterocyclic molecule featuring a benzimidazole core linked via a sulfide bridge to a 1,2,4-triazole ring substituted at positions 4 and 5 with 4-chlorophenyl and 4-pyridinyl groups, respectively. This structural framework is characteristic of bioactive molecules, as benzimidazole and triazole moieties are frequently associated with antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN6S/c22-15-5-7-16(8-6-15)28-20(14-9-11-23-12-10-14)26-27-21(28)29-13-19-24-17-3-1-2-4-18(17)25-19/h1-12H,13H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPGNLRMBKGLDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573707-75-2 | |

| Record name | 1H-BENZIMIDAZOL-2-YLMETHYL 4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 1H-Benzimidazol-2-ylmethyl 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Synthesis

The compound features a benzimidazole moiety fused with a triazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that include the formation of the benzimidazole and triazole structures followed by substitution reactions to introduce the chlorophenyl and pyridinyl groups.

Antimicrobial Activity

Benzimidazole derivatives, including the target compound, have shown significant antimicrobial properties. Studies have demonstrated that compounds bearing similar structures exhibit activity against various bacterial strains and fungi. For instance, derivatives with benzimidazole scaffolds have been reported to have minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 μg/ml against pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Activity

Research indicates that compounds with benzimidazole and triazole components can induce apoptosis in cancer cell lines. For example, studies involving HeLa cells demonstrated that certain derivatives increased early apoptotic populations and elevated sub-G1 phase cell cycle percentages, suggesting a mechanism involving caspase activation . The compound's potential as an anticancer agent is supported by data showing significant cytotoxic effects in various cancer types.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural modifications. For instance, the presence of electron-withdrawing groups like chlorine enhances antimicrobial potency . In contrast, substitutions at the pyridinyl position can influence anticancer efficacy. An analysis of SAR across multiple studies indicates that specific substitutions can optimize both antibacterial and anticancer activities.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Study on Anticancer Activity : A series of benzimidazole derivatives were synthesized and tested against breast cancer cell lines. Results indicated that compounds with specific substitutions exhibited IC50 values as low as 26.09 μM, demonstrating significant growth inhibition .

- Antimicrobial Screening : A comparative study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. Compounds showed promising results with MIC values indicating effective antibacterial properties .

Research Findings

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds similar to 1H-benzimidazol-2-ylmethyl 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide have shown significant activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 3.125 |

| Candida albicans | 6.25 |

These findings suggest that the compound could be developed as an antimicrobial agent against resistant strains .

Anticancer Potential

Research has indicated that benzimidazole derivatives possess anticancer properties. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 10 |

| MCF7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

The mechanism of action often involves apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Some derivatives have also shown promise in reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The anti-inflammatory activity is often assessed using models such as carrageenan-induced paw edema in rodents .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives, including those structurally related to the compound .

- Anticancer Activity Study : A study by Refaat et al. demonstrated that modified benzimidazole compounds exhibited significant anticancer activity against multiple cancer cell lines, with some derivatives showing IC50 values below 10 μM, indicating potent efficacy .

- Antimicrobial Efficacy Research : A comprehensive review highlighted the synthesis and biological evaluation of various benzimidazole-pyrazole hybrids, noting their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

- Inflammation Model Study : In a controlled experiment assessing anti-inflammatory properties, compounds similar to the target molecule were shown to significantly reduce inflammation markers in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents on the triazole ring, particularly at position 5. Below is a detailed comparison with two closely related derivatives:

4-[5-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]phenyl methyl ether (CAS: 618880-66-3)

- Substituent at Triazol-5 Position : 4-Methoxyphenyl

- Molecular Formula : C₂₃H₁₈ClN₅OS

- Molecular Weight : 447.9 g/mol

- Key Differences: Replaces the 4-pyridinyl group with a 4-methoxyphenyl moiety. The methoxy (-OCH₃) group is electron-donating, enhancing aromatic ring electron density compared to the electron-withdrawing pyridinyl nitrogen.

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetate

- Substituent at Triazol-5 Position : Pyridinyl

- Counterion : Morpholinium (a cyclic tertiary amine)

- Key Differences :

- Incorporates a morpholinium counterion, increasing ionic character and likely improving aqueous solubility compared to the neutral target compound.

- Substitution at triazol-4 with 2-methoxyphenyl instead of 4-chlorophenyl may alter steric and electronic interactions in biological systems.

Structural and Property Analysis

Molecular Weight and Polarity

- The target compound (estimated molecular formula: ~C₂₁H₁₅ClN₆S) is lighter than CAS 618880-66-3 (447.9 g/mol) due to the pyridinyl group’s smaller size compared to methoxyphenyl.

Chromatographic Behavior

- highlights that substituents significantly influence retention in hydrophilic chromatography. Pyridinyl’s polarity may increase retention time compared to methoxyphenyl derivatives, while morpholinium salts (ionic) would exhibit distinct elution profiles due to charge interactions .

Thermodynamic Properties

- Electron-withdrawing groups (e.g., pyridinyl) may lower melting points compared to electron-donating substituents (e.g., methoxyphenyl), though experimental data are unavailable.

Data Table: Comparative Overview

Research Implications and Gaps

- Pharmacological Potential: Pyridinyl’s nitrogen may enhance binding to biological targets (e.g., kinases) compared to methoxyphenyl, but activity studies are needed.

- Data Limitations : Experimental data on melting points, solubility, and bioactivity are absent, necessitating further characterization.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step heterocyclic coupling. A general method includes refluxing precursors (e.g., 4-amino-triazole derivatives and substituted benzaldehydes) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Optimization strategies:

- Catalyst screening : Replace acetic acid with p-toluenesulfonic acid to enhance cyclization efficiency.

- Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time compared to traditional reflux (4–6 hours).

- Yield improvement : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the pure product.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Confirm substituent positions (e.g., ¹H NMR: δ 8.5–9.0 ppm for pyridinyl protons; δ 7.2–7.8 ppm for chlorophenyl groups) .

- HPLC : Assess purity (≥95% using a C18 column, mobile phase: acetonitrile/water, 70:30) .

- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement (R-factor < 0.05) .

Q. How can preliminary biological activity be evaluated?

- In vitro assays : Screen against kinase enzymes (e.g., EGFR or VEGFR) due to the triazole-pyridinyl motif’s affinity for ATP-binding pockets .

- Antimicrobial testing : Use microdilution assays (MIC ≤ 50 µg/mL suggests potency against Gram-positive bacteria) .

Q. What are the solubility challenges, and how can formulations address them?

- Solubility profile : Poor aqueous solubility (logP ~3.5) due to hydrophobic benzimidazole and chlorophenyl groups .

- Formulation strategies : Use β-cyclodextrin inclusion complexes or nanoemulsions (particle size < 200 nm) to enhance bioavailability .

Advanced Research Questions

Q. How can crystallographic disorder in the triazole ring be resolved?

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7 Å) to improve data completeness (>98%) .

- Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning or disorder in the triazole-pyridinyl moiety .

- Validation : Cross-check with WinGX’s PARST and PLATON tools to ensure geometric accuracy .

Q. What structure-activity relationships (SAR) govern its biological potency?

- Key substituents :

- 4-Chlorophenyl : Enhances lipophilicity and membrane penetration .

- 4-Pyridinyl : Mediates hydrogen bonding with target proteins (e.g., kinase hinge regions) .

- Modifications : Replacing the benzimidazole sulfur with oxygen reduces antifungal activity by 60% .

Q. How to develop an HPLC-MS method for detecting degradation products?

- Column : Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm).

- Gradient : 10–90% acetonitrile in 0.1% formic acid over 15 minutes.

- MS parameters : ESI+ mode; monitor m/z [M+H]⁺ and major fragments (e.g., loss of chlorophenyl group at Δm/z 111) .

Q. Can computational modeling predict binding modes with biological targets?

Q. How to address contradictions between computational and experimental solubility data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.